

Pharmacokinetics and Bioavailability of Ifenprodil: A Technical Guide

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Compound of Interest

Compound Name: *Ifenprodil*

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Introduction

Ifenprodil is a phenylethanolamine derivative that acts as an atypical non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It exhibits a high affinity and selectivity for NMDA receptors containing the GluN2B subunit.[2] This specificity makes **Ifenprodil** a valuable pharmacological tool for studying the diverse functions of NMDA receptor subtypes and a lead compound for the development of novel therapeutics for neurological disorders.[1] Understanding the pharmacokinetic and bioavailability profile of **Ifenprodil** is paramount for its effective and safe application in both preclinical research and clinical settings. This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of **Ifenprodil**, supported by quantitative data, detailed experimental methodologies, and a visualization of its primary signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of **Ifenprodil** is characterized by rapid biotransformation, which significantly influences its bioavailability.[3]

Absorption

Limited information is available regarding the oral absorption of **Ifenprodil** in humans. However, studies in animal models suggest that it is absorbed from the gastrointestinal tract.

Distribution

Following administration, **Ifenprodil** is distributed throughout the body. The volume of distribution at steady state (V_d) has been determined in human studies following intravenous administration.

Metabolism

Ifenprodil undergoes extensive and rapid biotransformation in the body.[3] In vitro and in vivo studies in rats have shown that the phenolic group is a primary site of metabolism, leading to the formation of glucuronide conjugates as the main metabolites.[3][4] This rapid metabolism is a major factor contributing to the drug's limited bioavailability.[4] While the specific cytochrome P450 (CYP) enzymes involved in the phase I metabolism of **Ifenprodil** have not been definitively identified in the available literature, CYP enzymes, particularly the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of a vast majority of clinical drugs.[5]

Excretion

The primary route of excretion for **Ifenprodil** and its metabolites is through the urine.[3] Studies in rats have confirmed the presence of various metabolites in urine following administration.[3]

Bioavailability

The oral bioavailability of **Ifenprodil** is known to be low, primarily due to its rapid first-pass metabolism.[4]

Absolute Bioavailability

While specific data on the absolute oral bioavailability of **Ifenprodil** in humans is not readily available in the cited literature, a study in male rats reported an absolute oral bioavailability of 25.3%.[6]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of **Ifenprodil** from published studies.

Table 1: Pharmacokinetic Parameters of **Ifenprodil** in Humans (Intravenous Administration)

| Parameter | 5 mg Dose (Mean \pm SD) | 10 mg Dose (Mean \pm SD) | 15 mg Dose (Mean \pm SD) |
|-------------------------------|---------------------------|----------------------------|----------------------------|
| C _{max} (ng/mL) | 6.2 \pm 2.0 | 12.5 \pm 3.1 | 20.4 \pm 5.1 |
| AUC _{0–12} (ng·h/mL) | 19.9 \pm 4.8 | 37.7 \pm 8.5 | 57.1 \pm 13.0 |
| AUC _{0–∞} (ng·h/mL) | 21.7 \pm 4.8 | 41.3 \pm 9.3 | 63.1 \pm 13.6 |
| t _{1/2} (h) | 3.9 \pm 0.9 | 3.6 \pm 1.0 | 4.1 \pm 0.7 |
| MRT (h) | 3.4 \pm 0.3 | 3.7 \pm 0.3 | 3.5 \pm 0.2 |
| V _d (L) | 1373 \pm 566 | 1306 \pm 425 | 1500 \pm 635 |
| CL (L/h) | 241 \pm 53 | 254 \pm 58 | 249 \pm 61 |

Data from a study in healthy Chinese volunteers.^[7]

Table 2: Pharmacokinetic Parameters of **Ifenprodil** in Male Rats

| Parameter | Value |
|-----------------------------------|-------|
| Absolute Oral Bioavailability (%) | 25.3 |

^[6]

Experimental Protocols

Human Intravenous Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of **Ifenprodil** following single and multiple intravenous infusions in healthy volunteers.^[7]

Methodology:

- Subjects: Healthy Chinese male and female volunteers.^[7]
- Study Design: A single-dose and a multiple-dose study. In the single-dose phase, subjects received intravenous infusions of 5, 10, or 15 mg of **Ifenprodil**. In the multiple-dose phase,

subjects received 10 mg of **Ifenprodil** once daily for 7 days.[7]

- Drug Administration: **Ifenprodil** tartrate for injection was administered as an intravenous infusion.[7]
- Blood Sampling: Venous blood samples were collected at predetermined time points before and after drug administration.[7]
- Analytical Method: Plasma concentrations of **Ifenprodil** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] Urapidil was used as the internal standard.[7] The assay was linear over a concentration range of 0.2–50.0 ng/mL.[7]

In Vitro and In Vivo Metabolism Study in Rats

Objective: To identify the primary metabolic pathways of **Ifenprodil**.[3]

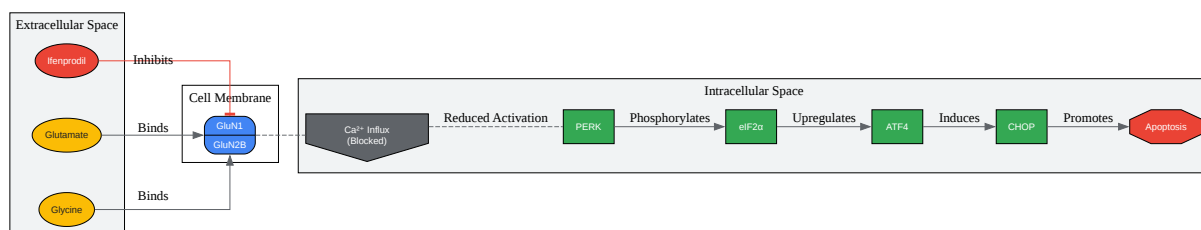
Methodology:

- In Vitro: **Ifenprodil** was incubated with rat liver microsomes along with various co-factors to generate phase I and phase II metabolites.[3]
- In Vivo: **Ifenprodil** was administered to a rat, and urine was collected for analysis.[3]
- Analytical Method: The generated metabolites were analyzed using liquid chromatography-mass spectrometry (LC-MSn) experiments.[3]

Mandatory Visualization

Signaling Pathway of Ifenprodil

Ifenprodil exerts its effects by selectively inhibiting the GluN2B subunit of the NMDA receptor. This inhibition has been shown to affect downstream signaling cascades, including the PERK/eIF2 α pathway, which is involved in the endoplasmic reticulum stress response.

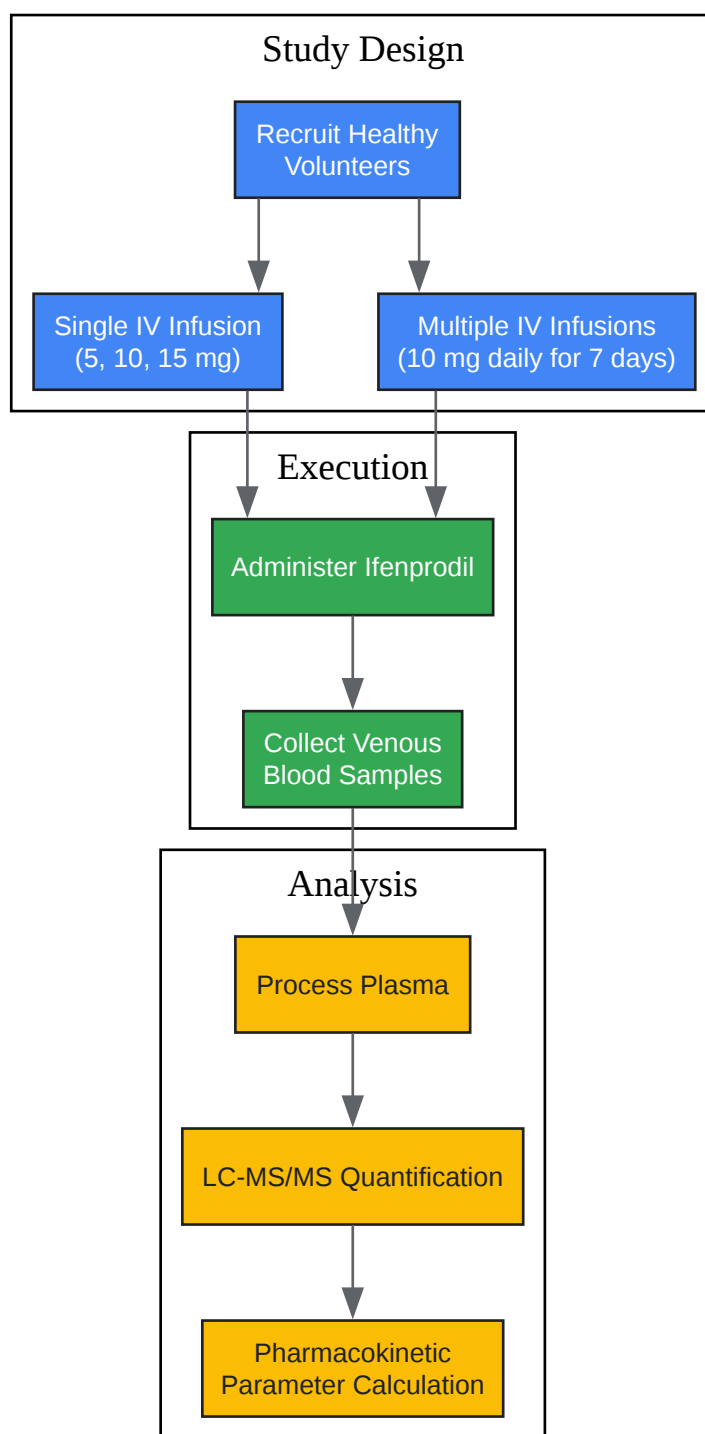


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Caption: **Ifenprodil**'s inhibition of the GluN2B subunit of the NMDA receptor.

Experimental Workflow for Human IV Pharmacokinetic Study

The following diagram illustrates the workflow for the human intravenous pharmacokinetic study of **Ifenprodil**.



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Caption: Workflow for a human intravenous pharmacokinetic study of **Ifenprodil**.

Conclusion

The pharmacokinetic profile of **Ifenprodil** is primarily dictated by its extensive and rapid metabolism, which leads to low oral bioavailability. The drug is distributed in the body and its metabolites are mainly excreted through the urine. The provided quantitative data from human intravenous and rat oral studies offer valuable insights for dose selection and study design in both research and clinical development. Further studies are warranted to fully characterize the oral pharmacokinetic profile in humans, identify the specific CYP450 enzymes involved in its metabolism, and determine the precise percentages of urinary and fecal excretion. The visualization of its inhibitory action on the GluN2B-containing NMDA receptor and the subsequent impact on downstream signaling pathways underscores its targeted mechanism of action. This comprehensive understanding is essential for optimizing the therapeutic potential of **Ifenprodil** and its analogues.

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